Enhanced Membrane Permeability: Trifluoroacetamide vs. Trifluoropropionamide in Reducing P-gp Efflux
In a medicinal chemistry program targeting bradykinin B1 receptor antagonists, the replacement of a trifluoropropionamide group with a trifluoroacetamide group led to a significant reduction in P-glycoprotein (P-gp)-mediated efflux [1]. While this study was performed on a different chemotype, the data provide class-level evidence that the trifluoroacetamide moiety, a key structural feature of 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide, can confer superior efflux properties compared to closely related amides. This is particularly relevant for researchers prioritizing compounds with improved cellular permeability and potential for central nervous system (CNS) exposure.
| Evidence Dimension | Reduction in P-glycoprotein-mediated efflux |
|---|---|
| Target Compound Data | Trifluoroacetamide group (as a structural feature) |
| Comparator Or Baseline | Trifluoropropionamide group |
| Quantified Difference | Significant reduction (qualitative improvement, quantitative data not provided in the abstract) |
| Conditions | Biphenylaminocyclopropane carboxamide bradykinin B1 receptor antagonist series; in vitro P-gp efflux assay |
Why This Matters
Selection of 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide may be advantageous in studies where minimizing P-gp efflux is critical for achieving desired intracellular or CNS drug concentrations.
- [1] Kuduk, S. D., Di Marco, C. N., Chang, R. K., Wood, M. R., Schirripa, K. M., Kim, J. J., ... & Bock, M. G. (2007). Development of orally bioavailable and CNS penetrant biphenylaminocyclopropane carboxamide bradykinin B1 receptor antagonists. Journal of Medicinal Chemistry, 50(2), 272-282. View Source
